![molecular formula C27H19NO3 B13125681 2'-[(9H-Fluoren-1-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid CAS No. 25698-62-8](/img/structure/B13125681.png)
2'-[(9H-Fluoren-1-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-((9H-Fluoren-1-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound characterized by the presence of a fluorenyl group attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((9H-Fluoren-1-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorenyl Intermediate: The fluorenyl group is introduced through a Friedel-Crafts acylation reaction, where fluorene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Biphenyl: The fluorenyl intermediate is then coupled with a biphenyl derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid or ester.
Carbamoylation: The resulting product is subjected to carbamoylation using a suitable isocyanate or carbamoyl chloride to introduce the carbamoyl group.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2’-((9H-Fluoren-1-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
2’-((9H-Fluoren-1-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2’-((9H-Fluoren-1-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to downstream signaling events.
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Gene Expression Modulation: Affecting the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
2’-((9H-Fluoren-1-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid derivatives: Compounds with similar structures but different functional groups or substituents.
Fluorenyl-based compounds: Compounds containing the fluorenyl group but with different core structures.
Biphenyl-based compounds: Compounds containing the biphenyl structure but with different substituents.
Uniqueness
2’-((9H-Fluoren-1-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific combination of the fluorenyl and biphenyl structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
特性
CAS番号 |
25698-62-8 |
|---|---|
分子式 |
C27H19NO3 |
分子量 |
405.4 g/mol |
IUPAC名 |
2-[2-(9H-fluoren-1-ylcarbamoyl)phenyl]benzoic acid |
InChI |
InChI=1S/C27H19NO3/c29-26(22-12-5-3-10-20(22)21-11-4-6-13-23(21)27(30)31)28-25-15-7-14-19-18-9-2-1-8-17(18)16-24(19)25/h1-15H,16H2,(H,28,29)(H,30,31) |
InChIキー |
AFGOSELNKWIUKI-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C3=C1C(=CC=C3)NC(=O)C4=CC=CC=C4C5=CC=CC=C5C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


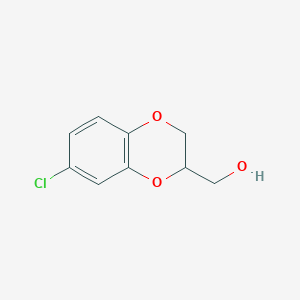
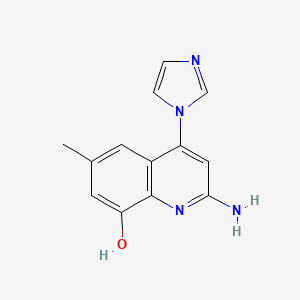


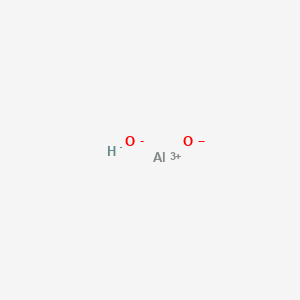
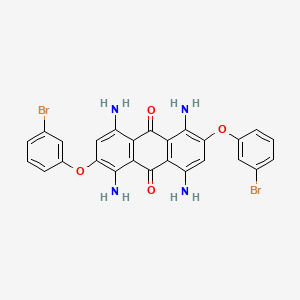
![1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B13125656.png)
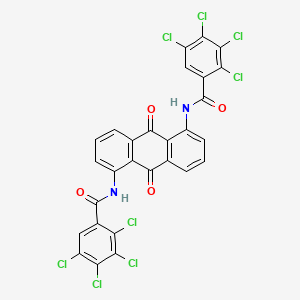
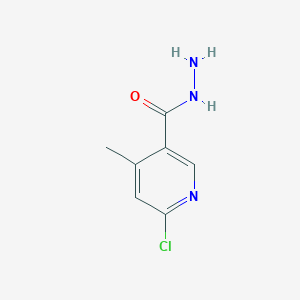
![1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene](/img/structure/B13125676.png)


![1-[3-(Diphenylamino)prop-1-yn-1-yl]cyclohexan-1-ol](/img/structure/B13125691.png)
![(3aR,8aS)-5-Ethoxy-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13125697.png)
